molecular formula C7H5F5OS B2547150 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol CAS No. 2418707-48-7

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol

Cat. No.: B2547150
CAS No.: 2418707-48-7
M. Wt: 232.17
InChI Key: VKEYKIONTNCCSV-UHFFFAOYSA-N
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Description

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol is a high-value heterocyclic building block specifically designed for research and development. The unique structure of this compound, featuring a thiophene core functionalized with both a pentafluoroethyl group and a hydroxymethyl group, makes it a versatile intermediate in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in drug discovery, frequently found in active pharmaceutical ingredients (APIs) and agrochemicals. The hydroxymethyl group serves as a flexible handle for further synthetic elaboration, allowing researchers to create amides, esters, or ethers, or to link the thiophene system to other molecular frameworks. The presence of the strongly electron-withdrawing pentafluoroethyl group is a key structural feature that can significantly alter the electronic properties, metabolic stability, and lipophilicity of the final molecule, which are critical parameters in optimizing lead compounds. Thiophene derivatives are extensively utilized in the development of fluorescent probes and advanced materials. Researchers employ such building blocks to create sensitive and selective molecular sensors; for instance, thiophene-based fluorescent probes have been engineered for the detection of highly toxic environmental pollutants like thiophenols, demonstrating applications in monitoring real water samples and in live-cell imaging . The incorporation of fluorine atoms is a well-established strategy in modern chemistry to enhance membrane permeability, improve thermal stability, and fine-tune electronic characteristics, making this reagent particularly valuable for developing novel sensors, organic electronic materials, and candidates for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYKIONTNCCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]aldehyde or [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]carboxylic acid .

Scientific Research Applications

Mechanism of Action

The mechanism by which [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol exerts its effects is not well-documented. its interactions likely involve the thiophene ring and the pentafluoroethyl group, which can participate in various chemical reactions and interactions with other molecules. The methanol group may also play a role in hydrogen bonding and other interactions .

Comparison with Similar Compounds

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde

Structural Relationship : This compound replaces the hydroxymethyl group in the target molecule with an aldehyde (-CHO) group.
Key Differences :

  • Reactivity: The aldehyde group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) and oxidation to carboxylic acids. In contrast, the hydroxymethyl group in the methanol derivative participates in hydrogen bonding and can undergo esterification or etherification .
  • Physical Properties: Molecular weight: 230.16 g/mol (aldehyde) vs. ~232.16 g/mol (methanol) . Solubility: The hydroxymethyl group increases polarity, likely improving solubility in polar solvents like water or ethanol compared to the aldehyde.

Applications: The aldehyde is a precursor for synthesizing the methanol derivative via reduction (e.g., NaBH4). Both compounds serve as fluorinated building blocks in drug discovery, with the aldehyde being more reactive in coupling reactions .

5-(1,1,2,2,2-Pentafluoroethyl)-1,3,4-thiadiazol-2-amine

Structural Relationship : Replaces the thiophene ring with a 1,3,4-thiadiazole ring (containing two nitrogen atoms and one sulfur) and introduces an amine (-NH2) group.
Key Differences :

  • Electronic Effects : The thiadiazole ring is more electron-deficient than thiophene due to additional nitrogen atoms, altering aromaticity and electronic interactions .
  • Functional Group Utility : The amine group enables amide bond formation, as demonstrated in its use as a coupling partner for pyridine-2-carboxamide synthesis .

Applications: This compound is utilized in agrochemical and pharmaceutical synthesis, where its amine group facilitates modular derivatization. The thiophene-based methanol derivative, however, offers distinct reactivity via its hydroxyl group .

Fluorinated Cyclohexane Derivatives (e.g., PFECHS)

Structural Relationship : Shares the pentafluoroethyl group but incorporates a cyclohexane ring and sulfonic acid moiety.
Key Differences :

  • Polarity and Stability : The sulfonic acid group in PFECHS increases hydrophilicity and acidity compared to the hydroxymethyl group in the thiophene derivative.
  • Environmental Impact: PFECHS is a perfluoroalkyl ether sulfonic acid, part of a class of persistent environmental pollutants.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
[5-(Pentafluoroethyl)thiophen-3-yl]methanol C7H5F5OS 232.16 Hydroxymethyl Pharmaceutical intermediates
5-(Pentafluoroethyl)thiophene-3-carbaldehyde C7H3F5OS 230.16 Aldehyde Precursor for fluorinated alcohols
5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-amine C4H2F5N3S 219.14 Amine Agrochemical synthesis
PFECHS C10HF16O3S 480.16 Sulfonic acid Industrial surfactants

Table 2: Reactivity Comparison

Compound Key Reactivity Pathways
...methanol Esterification, etherification, hydrogen bonding
...carbaldehyde Nucleophilic additions, oxidation to carboxylic acids, reduction to alcohols
...thiadiazol-2-amine Amide bond formation, coupling reactions
PFECHS Acid-base reactions, sulfonate ester formation

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